molecular formula C7H14N2O2 B13506259 (S)-Ethyl piperazine-2-carboxylate

(S)-Ethyl piperazine-2-carboxylate

Cat. No.: B13506259
M. Wt: 158.20 g/mol
InChI Key: XWZHSYWFWDKJHI-LURJTMIESA-N
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Description

Ethyl (2S)-piperazine-2-carboxylate is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an ethyl ester group attached to the piperazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-piperazine-2-carboxylate typically involves the esterification of (2S)-piperazine-2-carboxylic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl (2S)-piperazine-2-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-piperazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

Ethyl (2S)-piperazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives, including ethyl (2S)-piperazine-2-carboxylate, are investigated for their potential use in drug development.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-piperazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperazine-1-carboxylate: Similar structure but with the ester group attached to a different nitrogen atom in the piperazine ring.

    Methyl (2S)-piperazine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    (2S)-Piperazine-2-carboxylic acid: The parent carboxylic acid without the ester group.

Uniqueness

Ethyl (2S)-piperazine-2-carboxylate is unique due to its specific ester group and stereochemistry, which can influence its reactivity and biological activity. The presence of the ethyl ester group can affect the compound’s solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

ethyl (2S)-piperazine-2-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3/t6-/m0/s1

InChI Key

XWZHSYWFWDKJHI-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CNCCN1

Canonical SMILES

CCOC(=O)C1CNCCN1

Origin of Product

United States

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